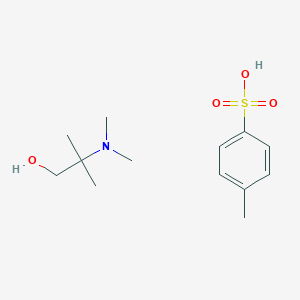
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate, commonly known as TBA tosylate, is a quaternary ammonium compound. It is a widely used reagent in organic synthesis and is known for its high solubility in polar solvents. TBA tosylate is a versatile compound and has been used in a variety of applications, including as a phase transfer catalyst, a Lewis acid, and a nucleophile.
Wirkmechanismus
TBA tosylate acts as a phase transfer catalyst by transferring a reactant from one phase to another. It does this by forming an ion pair with the reactant, which increases its solubility in the solvent. TBA tosylate can also act as a Lewis acid by accepting a pair of electrons from a nucleophile. This can lead to the formation of a new bond between the nucleophile and the substrate.
Biochemical and Physiological Effects:
TBA tosylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is a skin irritant and can cause respiratory problems if inhaled. It should not be ingested or injected.
Vorteile Und Einschränkungen Für Laborexperimente
TBA tosylate has several advantages in lab experiments. It is a highly soluble compound and can be easily dissolved in polar solvents. It is also a versatile compound and can be used in a variety of reactions. TBA tosylate is also relatively inexpensive compared to other reagents.
However, TBA tosylate has some limitations. It is a toxic compound and should be handled with care. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product. TBA tosylate can also be difficult to handle in large-scale reactions.
Zukünftige Richtungen
There are several future directions for research on TBA tosylate. One area of research could be the development of new synthetic methods using TBA tosylate as a catalyst. Another area of research could be the development of new applications for TBA tosylate, particularly in the field of nanotechnology. Finally, research could be conducted on the toxicity of TBA tosylate and ways to mitigate its harmful effects.
Synthesemethoden
TBA tosylate can be synthesized through the reaction between toluene-p-sulfonyl chloride and tertiary butylamine. The reaction is carried out in a polar solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
TBA tosylate has been extensively used in scientific research. It has been used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds. It has also been used as a phase transfer catalyst in the synthesis of nanoparticles. TBA tosylate has been used in the synthesis of chiral compounds and in the resolution of racemic mixtures. It has also been used in the synthesis of peptides and proteins.
Eigenschaften
CAS-Nummer |
10026-99-0 |
|---|---|
Produktname |
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate |
Molekularformel |
C13H23NO4S |
Molekulargewicht |
289.39 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-methylpropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,5-8)7(3)4/h2-5H,1H3,(H,8,9,10);8H,5H2,1-4H3 |
InChI-Schlüssel |
JZFUBSFZOGZENZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
Andere CAS-Nummern |
10026-99-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
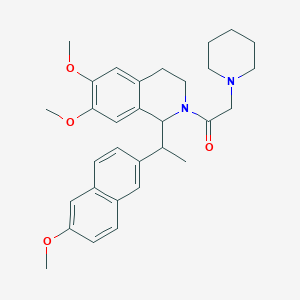


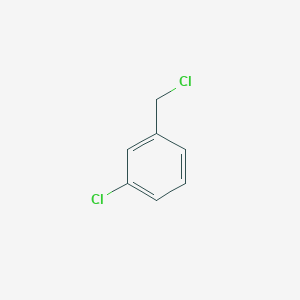



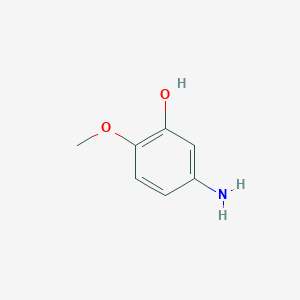
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
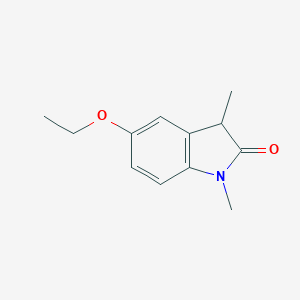

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)